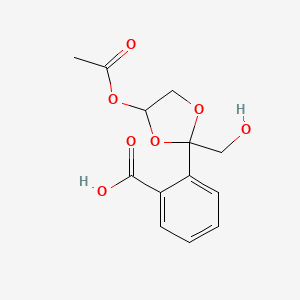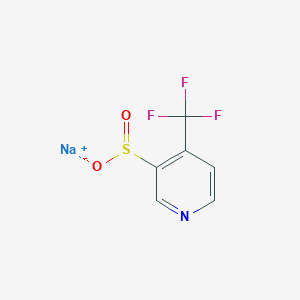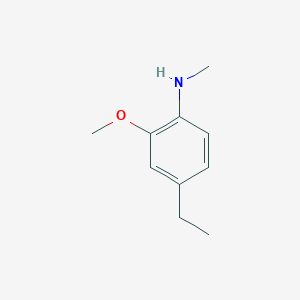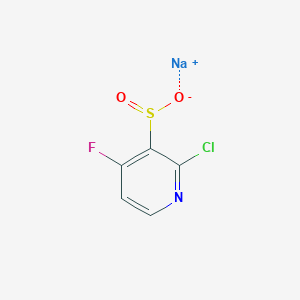
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride is a chemical compound with the molecular formula C4H6ClN3O3 and a molecular weight of 179.56 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4,6-trihydroxypyrimidine hydrochloride typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction conditions are optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scalability and efficiency.
化学反応の分析
Types of Reactions
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly at the amino group, can lead to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .
科学的研究の応用
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antiviral properties.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral and anticancer agents.
Industry: It is used in the development of various industrial chemicals and pharmaceuticals.
作用機序
The exact mechanism of action of 5-Amino-2,4,6-trihydroxypyrimidine hydrochloride is not fully understood. it is known to interact with various molecular targets and pathways. For example, some pyrimidine derivatives inhibit the replication of viruses by preventing the assembly of viral proteins into new virions . Additionally, certain derivatives suppress the production of nitric oxide in immune cells, indicating potential anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: This compound is structurally similar but lacks the amino group at the 5-position.
2-Amino-4,6-dichloropyrimidine: This derivative has chlorine atoms instead of hydroxyl groups at the 4 and 6 positions.
5-Fluoro-2-amino-4,6-dichloropyrimidine: This compound has a fluorine atom at the 5-position and chlorine atoms at the 4 and 6 positions.
Uniqueness
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C4H6ClN3O3 |
|---|---|
分子量 |
179.56 g/mol |
IUPAC名 |
5-amino-6-hydroxy-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C4H5N3O3.ClH/c5-1-2(8)6-4(10)7-3(1)9;/h5H2,(H3,6,7,8,9,10);1H |
InChIキー |
KZMJZCMDLKYGLD-UHFFFAOYSA-N |
正規SMILES |
C1(=C(NC(=O)NC1=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)

![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)


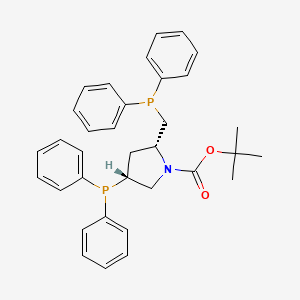
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)

